2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide
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Description
2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Biological Activity
The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a tetrahydro-cyclopenta[c]pyridazine core linked to an imidazo[1,2-a]pyridine moiety through a propanamide group. This unique combination suggests potential interactions with various biological targets, which may confer distinct therapeutic properties.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of N-Heterocycles have shown promise as antiviral agents by inhibiting viral replication. The binding affinity of the compound to viral proteins can be assessed using techniques like surface plasmon resonance (SPR) and molecular docking simulations. These methods help elucidate the mechanism of action and potential therapeutic applications against viral infections .
Anticancer Potential
The compound's structural analogs have demonstrated significant anticancer activity in various studies. For example, heterocyclic compounds have been reported to exhibit cytotoxic effects against multiple human cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for similar compounds range significantly, with some exhibiting values as low as 0.20 μM against specific cancer types . The mechanism often involves the inhibition of tubulin polymerization or interference with cell cycle progression.
Compound Name | GI50 Value (μM) | Cancer Type |
---|---|---|
Compound A | 0.20 | NUGC |
Compound B | 0.49 | MCF7 |
Compound C | 1.33 | HEPG2 |
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes involved in metabolic pathways or disease processes. For instance, COX-II inhibitors derived from similar scaffolds have shown selective inhibition with IC50 values significantly lower than standard drugs like Celecoxib . Understanding the inhibitory profiles can provide insights into its anti-inflammatory potential.
Case Studies
Several studies highlight the biological activity of structurally related compounds:
- Antiviral Activity : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antiviral efficacy against HIV and other viruses. The most active compounds showed EC50 values in the low micromolar range .
- Anticancer Studies : In a screening of new heterocyclic compounds against the National Cancer Institute's 60 human cancer cell lines panel, several derivatives exhibited promising cytotoxicity with GI50 values comparable to established chemotherapeutics .
- COX-II Inhibition : Research on pyrazole-linked compounds demonstrated significant anti-inflammatory effects with selective COX-II inhibition at low concentrations, suggesting potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-13(26-18(27)12-14-6-4-7-15(14)24-26)21(28)23-20-19(16-8-5-11-29-16)22-17-9-2-3-10-25(17)20/h2-3,5,8-13H,4,6-7H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPXQHIVUQHINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3)N4C(=O)C=C5CCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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